(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol
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Overview
Description
The compound (1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[118002,1005,9015,20]henicosa-15,17,19-trien-4-ol is a complex organic molecule characterized by its unique pentacyclic structure and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core pentacyclic structure: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of functional groups: Functional groups such as methyl and dienyl groups are introduced through selective alkylation and addition reactions.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and dienyl groups makes it susceptible to oxidation, forming ketones or epoxides.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure and reactivity.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products
Oxidation products: Ketones, epoxides.
Reduction products: Alkanes, alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to:
Bind to active sites: Its multiple functional groups can form hydrogen bonds and hydrophobic interactions with target molecules.
Modulate pathways: By binding to specific targets, it can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol: Similar in structure but with variations in functional groups or stereochemistry.
Other pentacyclic compounds: Such as steroids or terpenoids, which share a similar core structure but differ in functional groups and biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H50N2O |
---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol |
InChI |
InChI=1S/C33H50N2O/c1-20(2)11-10-12-21(3)24-13-15-33(9)28(24)25(36)17-27-31(7)18-23-19-34-22(4)35-29(23)30(5,6)26(31)14-16-32(27,33)8/h11,19,24-28,36H,3,10,12-18H2,1-2,4-9H3/t24-,25-,26+,27-,28+,31+,32-,33-/m1/s1 |
InChI Key |
SDNYORIEEOHMNL-WZNPBPMFSA-N |
Isomeric SMILES |
CC1=NC=C2C[C@]3([C@@H](CC[C@@]4([C@@H]3C[C@H]([C@H]5[C@]4(CC[C@@H]5C(=C)CCC=C(C)C)C)O)C)C(C2=N1)(C)C)C |
Canonical SMILES |
CC1=NC=C2CC3(C(CCC4(C3CC(C5C4(CCC5C(=C)CCC=C(C)C)C)O)C)C(C2=N1)(C)C)C |
Origin of Product |
United States |
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